Product packaging for 3-propoxy-N-(quinolin-8-yl)benzamide(Cat. No.:)

3-propoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B315050
M. Wt: 306.4 g/mol
InChI Key: UDINJTYVMUUTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propoxy-N-(quinolin-8-yl)benzamide is a high-purity chemical reagent intended for research applications. This compound belongs to the class of N-(quinolin-8-yl)benzamides, which are recognized in synthetic chemistry for their utility as ligands and building blocks. The quinolin-8-yl group is a privileged structure in drug discovery, known for its ability to coordinate to metal centers and participate in various biological activities . The specific incorporation of a 3-propoxy substituent on the benzamide ring is designed to modulate the compound's electronic properties, lipophilicity, and overall steric profile, allowing researchers to fine-tune its reactivity and interaction with biological targets. The primary research value of this compound lies in its potential as a scaffold for the development of novel therapeutic agents and as a ligand in catalysis. Related quinoline derivatives have demonstrated a range of bioactivities, including significant antifungal and antimicrobial properties, making this structural class a valuable template in agricultural and pharmaceutical research . Furthermore, analogous N-(quinolin-8-yl)benzamide structures have been instrumental in mechanistic studies of oxidative coupling reactions, where they facilitate C-H and N-H activation pathways . Researchers can utilize this compound to explore new synthetic methodologies, develop metal-organic complexes, or investigate structure-activity relationships (SAR) in biological screening. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O2 B315050 3-propoxy-N-(quinolin-8-yl)benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-propoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22)

InChI Key

UDINJTYVMUUTFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Propoxy N Quinolin 8 Yl Benzamide and Analogues

General Synthetic Strategies for N-(Quinolin-8-yl)benzamides

The fundamental structure of N-(quinolin-8-yl)benzamides is typically assembled through the formation of an amide bond between an 8-aminoquinoline (B160924) derivative and a benzoic acid derivative. A common and straightforward method involves the coupling of 8-aminoquinoline with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate solvent like dichloromethane (B109758) or dioxane.

Alternatively, modern palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and widely applicable method. This approach allows for the coupling of 8-aminoquinoline with a variety of aryl halides or triflates. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's efficiency and substrate scope.

Regioselective Introduction of the Propoxy Moiety on the Benzamide (B126) Scaffold

A critical step in the synthesis of 3-propoxy-N-(quinolin-8-yl)benzamide is the regioselective introduction of the propoxy group at the meta-position of the benzamide ring. This can be achieved either by starting with a pre-functionalized benzoic acid derivative (e.g., 3-propoxybenzoic acid) or by functionalizing the N-(quinolin-8-yl)benzamide scaffold directly. The latter approach often relies on directing group-assisted C-H activation.

Ruthenium(II)-Catalyzed C-H Bond Activation for Remote Alkylation

Ruthenium(II) catalysts have been effectively employed for the remote C-H alkylation of the quinoline (B57606) ring in N-(quinolin-8-yl)benzamides. researchgate.net While this specific methodology targets the quinoline moiety, the underlying principle of using the 8-aminoquinoline group as a bidentate directing group is also applicable to functionalizing the benzamide ring. Although direct propoxylation via this method is not explicitly detailed, analogous C-H functionalizations on the benzamide ring have been achieved. For instance, ruthenium-catalyzed ortho-C-H bond alkylation of aromatic amides with α,β-unsaturated ketones has been demonstrated, showcasing the utility of the 8-aminoquinoline directing group. rsc.org

Palladium-Catalyzed Coupling Reactions for Benzamide Linkages

Palladium catalysis is instrumental in forming the benzamide linkage and in subsequent functionalizations. The N-(quinolin-8-yl)benzamide scaffold can be synthesized via Pd-catalyzed amination of a 3-propoxy-substituted aryl halide with 8-aminoquinoline.

Furthermore, the 8-aminoquinoline moiety can act as a directing group in palladium-catalyzed C-H functionalization reactions to introduce substituents onto the benzamide ring. While direct C-H propoxylation using palladium is less common, related C-H iodination at the ortho position of N-(8-quinolinyl)benzamide derivatives has been successfully developed. researchgate.net This halogenated intermediate could then potentially undergo a nucleophilic substitution with sodium propoxide to yield the desired 3-propoxy derivative.

Palladium-Catalyzed C-H Iodination of N-(8-Quinolinyl)benzamide Derivatives
SubstrateProductYield (%)Reference
N-(quinolin-8-yl)benzamide2-iodo-N-(quinolin-8-yl)benzamide95 researchgate.net
4-methyl-N-(quinolin-8-yl)benzamide2-iodo-4-methyl-N-(quinolin-8-yl)benzamide96 researchgate.net
4-methoxy-N-(quinolin-8-yl)benzamide2-iodo-4-methoxy-N-(quinolin-8-yl)benzamide98 researchgate.net
4-fluoro-N-(quinolin-8-yl)benzamide2-iodo-4-fluoro-N-(quinolin-8-yl)benzamide93 researchgate.net

One-Pot Synthesis Approaches for Benzamide Derivatives

One-pot synthetic strategies offer an efficient and atom-economical route to complex molecules by minimizing intermediate purification steps. For the synthesis of benzamide derivatives, one-pot procedures have been developed that combine multiple reaction steps. For instance, a one-pot synthesis of quinazolinone and benzamide derivatives has been reported using a nanoporous heterogeneous acid catalyst. orientjchem.org This approach involves the reaction of 2-aminobenzamide (B116534) with various benzoyl chlorides. While not directly applied to this compound, the principles of one-pot synthesis can be adapted. A potential one-pot synthesis could involve the in-situ formation of 3-propoxybenzoyl chloride followed by its reaction with 8-aminoquinoline.

Chemical Derivatization and Structural Diversification of the Quinoline-Benzamide System

The quinoline-benzamide scaffold is amenable to a wide range of chemical derivatizations, allowing for the exploration of structure-activity relationships. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose.

The quinoline ring of N-(quinolin-8-yl)benzamides can undergo remote C-H functionalization. For example, a ruthenium(II)-catalyzed remote C-5 alkylation of the quinoline ring with various alkyl bromides has been reported, yielding a variety of substituted analogues in good to moderate yields. researchgate.net

Ruthenium(II)-Catalyzed C-5 Alkylation of N-(quinolin-8-yl)benzamide
Alkyl BromideProductYield (%)Reference
t-Butyl bromide5-(tert-butyl)-N-(quinolin-8-yl)benzamide85 researchgate.net
Cyclohexyl bromide5-cyclohexyl-N-(quinolin-8-yl)benzamide72 researchgate.net
n-Propyl bromide5-(n-propyl)-N-(quinolin-8-yl)benzamide65 researchgate.net

Furthermore, the benzamide ring can be functionalized at the ortho position through directing group-assisted C-H activation. Copper-mediated reactions of N-(quinolin-8-yl)benzamide with terminal alkynes lead to the formation of (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-ones, demonstrating a tandem C-H activation and annulation process. researchgate.net This highlights the versatility of the quinoline-benzamide system for constructing more complex heterocyclic structures.

The diversification of the quinoline-benzamide core can also be achieved by introducing various substituents on both aromatic rings, leading to a library of analogues with potentially diverse biological activities. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidation of Key Structural Determinants for Biological Activity

The fundamental architecture of 3-propoxy-N-(quinolin-8-yl)benzamide comprises three key moieties: a quinoline (B57606) ring system, a central benzamide (B126) core, and a 3-propoxy group attached to the benzamide ring. SAR studies have revealed that the spatial arrangement and electronic properties of these components are critical for its biological activity. The quinoline ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities, often participates in crucial interactions with biological targets. nih.gov Similarly, the benzamide portion serves as a versatile linker and its substituent pattern can significantly modulate the compound's properties. mdpi.com The 8-aminoquinoline (B160924) moiety, in particular, can act as a bidentate directing group in certain chemical reactions, highlighting its interactive potential. researchgate.net

Influence of the Propoxy Chain on Ligand-Target Interactions

The propoxy group at the 3-position of the benzamide ring plays a significant role in defining the compound's interaction with its biological targets. The length and flexibility of this alkoxy chain can influence how the molecule fits into a binding pocket. While direct studies on the 3-propoxy group in this specific compound are limited, research on related structures suggests that the length of an alkoxy chain can govern the potency of a molecule. For instance, in other classes of compounds, variations in the length of an ether chain have been shown to impact biological activity, suggesting that the three-carbon propoxy chain in this compound is likely optimized for a specific binding environment. mdpi.com This chain may contribute to favorable hydrophobic interactions within the target's binding site, thereby enhancing affinity and potency.

Benzamide Ring Substituent Effects on Compound Potency and Selectivity

Modifications to the benzamide ring of N-(quinolin-8-yl)benzamide derivatives have been shown to have a profound impact on their potency and selectivity. Studies on related benzamide series have indicated that the electronic nature of the substituents is a key determinant of activity. nih.gov For example, the introduction of electron-withdrawing groups on the anilide ring of similar quinoline-based compounds has been shown to positively influence antiviral activity. mdpi.com Research on other benzamide derivatives has also demonstrated that the position and nature of substituents can markedly influence biological activity. researchgate.netnih.gov While specific data for this compound is not extensively detailed in the available literature, the general principles of benzamide SAR suggest that further substitution on this ring could fine-tune the electronic and steric properties of the molecule, leading to improved pharmacological profiles.

Table 1: Effect of Benzamide Ring Substituents on Biological Activity of Related Quinoline Derivatives

Substituent at Benzamide RingObserved Effect on ActivityReference
Electron-withdrawing groups (e.g., 3-CF3, 3,4-Cl2)Increased inhibitory activity mdpi.com
3-NO2Maximal antiviral activity with low cytotoxicity mdpi.com

Note: This table is illustrative and based on findings from related quinoline-benzamide structures, as specific data for this compound is limited.

Computational QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like substituted benzamides and quinolines, QSAR models can provide valuable insights for designing new derivatives with enhanced potency. nih.govcyberleninka.ru While a specific QSAR model for this compound was not found in the reviewed literature, studies on related benzamide and quinoline derivatives have successfully employed this approach. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical equation that can predict the biological activity of new, untested compounds. Such predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Mechanisms of Action and Target Engagement

Receptor Ligand Interactions

Progesterone (B1679170) Receptor Binding Selectivity

Currently, there is no publicly available scientific literature or data that specifically details the progesterone receptor binding selectivity of 3-propoxy-N-(quinolin-8-yl)benzamide. While non-steroidal progesterone receptor ligands are a field of interest in medicinal chemistry, screening results for this particular compound have not been reported.

Histamine (B1213489) H3 Receptor Antagonism

There is no specific data available in the current scientific literature to confirm or deny the activity of this compound as a histamine H3 receptor antagonist. Patent literature regarding histamine H3 receptor ligands does not include this specific compound google.com.

Cellular Pathway Perturbations

The influence of this compound on various cellular pathways is a key aspect of its pharmacological profile. This section explores its effects on apoptosis, cell cycle, angiogenesis, inflammatory signaling, and bacterial processes.

Induction of Apoptosis and Cell Cycle Arrest

Specific studies on the induction of apoptosis and cell cycle arrest by this compound are not available in the current body of scientific literature. However, research on structurally related N-quinoline-benzenesulfonamides has demonstrated the induction of apoptosis in lymphoma cell lines nih.gov. This suggests that the quinoline (B57606) scaffold may be a component of molecules with apoptosis-inducing capabilities.

Inhibition of Angiogenesis and Cell Migration

There is currently no direct scientific evidence to suggest that this compound inhibits angiogenesis or cell migration. High-throughput screening of other benzamide (B126) derivatives has identified compounds with anti-angiogenic properties, but these screenings did not include this compound nih.gov.

Modulation of Nuclear Factor-kappa B (NF-kB) Activation in Inflammatory Contexts

While direct studies on this compound are lacking, a closely related class of compounds, N-(quinolin-8-yl)benzenesulfonamides, has been identified as potent inhibitors of the NF-κB signaling pathway. These compounds were discovered through high-throughput screening and have shown the ability to suppress NF-κB activation in cell-based assays with potencies in the low micromolar range pasteur.frnih.govx-mol.com. The mechanism of action for these sulfonamide analogs involves the sequestration of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes nih.gov. Given the structural similarity, it is plausible that this compound may exert similar effects, although this has not been experimentally verified.

Compound Class Target Pathway Observed Effect Potency (IC50) Reference
N-(quinolin-8-yl)benzenesulfonamidesNF-κB SignalingSuppression of NF-κB activationAs low as 0.6 µM pasteur.fr

Disruption of Bacterial Respiration

There is no specific data on the effect of this compound on bacterial respiration. However, various quinoline derivatives have been investigated for their antimicrobial properties nih.govnih.govresearchgate.net. Some of these studies on other quinoline-based compounds suggest that a possible mechanism of their antibacterial action could be the inhibition of ATP synthase, a critical enzyme in bacterial respiration nih.govresearchgate.net. This remains a theoretical mode of action for this compound and requires experimental validation.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly employed to predict the binding mode of a small molecule ligand, such as 3-propoxy-N-(quinolin-8-yl)benzamide, within the active site of a target protein. The results of molecular docking studies are often presented with a docking score, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

A literature search did not yield any studies that have performed molecular docking of this compound with any biological target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can be used to study the conformational changes of a ligand like this compound in a biological environment, such as in solution or when bound to a protein. These simulations provide insights into the stability of the ligand-protein complex over time and can reveal important dynamic interactions that are not captured by static docking poses.

There are no published molecular dynamics simulation studies specifically focused on this compound.

In Silico Screening and Ligand-Based Virtual Screening Strategies

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In ligand-based virtual screening, a known active molecule is used as a template to find other compounds with similar properties.

No available research indicates that this compound has been used as a query in ligand-based screening or has been identified as a hit from a virtual screening campaign.

Prediction of Binding Affinity and Selectivity Profiles

Computational methods can be used to predict the binding affinity (e.g., Ki, Kd, or IC50 values) of a compound to its target, as well as its selectivity for that target over others. These predictions are valuable for prioritizing compounds for synthesis and experimental testing. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate estimations of binding affinity than simple docking scores.

There are no publicly available predicted binding affinity or selectivity profiles for this compound.

Preclinical Efficacy Studies in Disease Models

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines

There is no available data from in vitro studies assessing the antiproliferative activity of 3-propoxy-N-(quinolin-8-yl)benzamide against any cancer cell lines.

Antimicrobial Efficacy in Bacterial and Mycobacterial Strains

No studies have been published detailing the antimicrobial or anti-mycobacterial efficacy of this compound against any bacterial or mycobacterial strains.

Anti-inflammatory Effects in Cellular Models

There is no available research on the anti-inflammatory effects of this compound in any cellular models of inflammation.

Metabolic Modulatory Effects in Preclinical In Vivo Models (e.g., Glucose Tolerance, Diabetes Reversal)

No preclinical in vivo studies have been conducted or published regarding the metabolic modulatory effects of this compound, including its impact on glucose tolerance or the reversal of diabetes.

Advanced Methodological Insights and Structural Biology

X-ray Crystallography and Structural Elucidation of Related Complexes

While the specific crystal structure of 3-propoxy-N-(quinolin-8-yl)benzamide is not extensively documented in publicly available literature, a wealth of information can be gleaned from the X-ray crystallographic analysis of closely related N-(quinolin-8-yl)benzamide derivatives and their metal complexes. These studies are crucial for understanding the fundamental structural parameters that the 3-propoxy substituent would influence.

In a notable study, the crystal structure of bis[N-(quinolin-8-yl)benzamidato-κ(2)N,N']copper(II) was elucidated, revealing a flattened tetrahedral coordination geometry around the copper(II) ion. nih.gov The N-(quinolin-8-yl)benzamide ligand coordinates to the metal center through the quinoline (B57606) nitrogen and the deprotonated amide nitrogen, forming a stable chelate ring. nih.gov The phenyl ring is rotated out-of-plane relative to the quinoline system, a conformation that minimizes steric hindrance. nih.gov The introduction of a 3-propoxy group on the benzoyl ring is anticipated to have a minimal effect on this fundamental coordination mode, though it may influence crystal packing through additional van der Waals interactions.

Further crystallographic studies on various substituted N-(quinolin-8-yl)benzamide derivatives have confirmed the robustness of the 8-aminoquinoline (B160924) moiety as a bidentate directing group in transition metal-catalyzed reactions. researchgate.net The structures of these complexes consistently show the formation of a stable five-membered cyclometalated intermediate, which is key to its catalytic activity.

Polymorphism, the ability of a compound to crystallize in more than one crystal lattice arrangement, has been observed in related benzamide (B126) structures, such as N-(1,3-thiazol-2-yl)benzamide. mdpi.com This phenomenon highlights the sensitivity of the solid-state structure to crystallization conditions and the subtle interplay of intermolecular forces. It is plausible that this compound could also exhibit polymorphism.

Interactive Table: Crystallographic Data of a Related N-(quinolin-8-yl)benzamide Complex

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Ref
bis[N-(quinolin-8-yl)benzamidato-κ(2)N,N']copper(II)MonoclinicP2₁/cCu-N(quinoline) = 2.01, Cu-N(amide) = 1.95N(quinoline)-Cu-N(amide) = 83.5 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

In various N-(quinolin-8-yl)benzamide analogues, the amide proton (N-H) typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often above 10 ppm, indicating its involvement in hydrogen bonding or its acidic nature. nih.govsemanticscholar.org The protons of the quinoline ring system exhibit characteristic chemical shifts and coupling patterns, which are well-documented for this scaffold. nih.govrsc.orgsemanticscholar.org The protons of the benzoyl group are also observed in the aromatic region, and their chemical shifts would be influenced by the position of the propoxy substituent.

For this compound, the propoxy group would give rise to characteristic signals in the upfield region of the ¹H NMR spectrum: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon of the amide group is typically observed around 165 ppm. semanticscholar.org The carbons of the quinoline and benzene (B151609) rings appear in the aromatic region (approximately 110-150 ppm), with their specific shifts being sensitive to the electronic environment. rsc.orgnih.gov Theoretical calculations of NMR chemical shifts for quinoline derivatives have shown good correlation with experimental data, providing a valuable predictive tool. tsijournals.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related N-(quinolin-8-yl)benzamide Derivatives in CDCl₃

Proton/Carbon8-Benzamidoquinolin-5-yl methanesulfonate (B1217627) semanticscholar.org8-Benzamidoquinolin-5-yl trifluoromethanesulfonate (B1224126) semanticscholar.orgN-(quinolin-8-yl)alkenyl amides nih.gov
Amide N-H10.68 (s)10.71 (s)~10.00 (s)
Quinoline H-28.92 (dd)8.99 (dd)~8.70-8.80 (m)
Quinoline H-48.53 (dd)8.46 (dd)~8.15 (dd)
Benzoyl C=O165.55165.57~169.5
Quinoline C-8134.27134.61~138.5

Deuterium (B1214612) Labeling for Mechanistic Investigations of Reaction Pathways

Deuterium labeling is a powerful technique used to probe the mechanisms of chemical reactions, particularly in the context of C-H activation. In studies involving N-(quinolin-8-yl)benzamides, deuterium exchange experiments have provided crucial evidence for the reversibility of C-H bond activation.

In a study on the ruthenium-catalyzed remote alkylation of N-(quinolin-8-yl)benzamides, treatment of a benzamide derivative with a deuterated acid (CD₃COOD) resulted in deuterium incorporation at the ortho C-H bonds of the phenyl ring. rsc.org This observation strongly supports a mechanism where the C-H bond activation is a reversible process. rsc.org Similarly, in cobalt-catalyzed C-H functionalization reactions, deuterium labeling studies have been instrumental in understanding the nature of C-H bond cleavage. researchgate.net

Hydrogen/deuterium exchange mass spectrometry (H/DX-MS) is another valuable tool that can provide insights into the conformation and dynamics of these molecules in solution. nih.govnih.gov By monitoring the rate of deuterium incorporation into the amide proton and other exchangeable protons, information about solvent accessibility and hydrogen bonding can be obtained. Such studies are critical for understanding the initial steps of metal-ligand coordination and the subsequent activation of C-H bonds.

Mechanistic studies on nickel-catalyzed C(sp³)–H arylation of N-(quinolin-8-yl)pivalamide have also employed deuterium-labeled ligands to probe the reaction mechanism, including the potential for agostic interactions. chemrxiv.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Molecular Recognition

Non-covalent interactions play a pivotal role in the structure, stability, and molecular recognition properties of this compound. The interplay of hydrogen bonding and π-π stacking interactions is particularly important in dictating the supramolecular assembly in the solid state and the interactions with other molecules in solution.

Hydrogen Bonding: The amide group of the N-(quinolin-8-yl)benzamide scaffold is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, intermolecular N-H···O hydrogen bonds are a common feature, leading to the formation of chains or dimers. researchgate.net Intramolecular hydrogen bonds between the amide N-H and the quinoline nitrogen are also possible, which can influence the conformation of the molecule. researchgate.net

π-π Stacking: The aromatic quinoline and benzene rings are capable of engaging in π-π stacking interactions. These interactions are a significant driving force in the crystal packing of many quinoline derivatives. rsc.orgnih.gov The geometry of these interactions can vary from face-to-face to edge-to-face, depending on the electronic nature and steric hindrance of the substituents. Spectroscopic studies on related systems have shown that π-π interactions become more significant as the size of the aromatic system increases. nih.gov The presence of a propoxy group could modulate the electronic properties of the benzene ring, thereby influencing the strength and geometry of π-π stacking.

Future Research Directions and Translational Perspectives

Rational Design Principles for Enhanced Selectivity and Potency

The principles of rational drug design are central to refining the therapeutic profile of quinoline-benzamide derivatives. This approach uses an understanding of the target's structure and the compound's structure-activity relationships (SAR) to make informed chemical modifications that improve potency and selectivity.

Key strategies for the rational design of quinoline-benzamide analogues include:

Modification of the Quinoline (B57606) Core: The quinoline ring is a versatile platform for introducing substituents to modulate activity. mdpi.com For instance, the introduction of groups that block metabolism, such as fluorine or a t-butyl group, can enhance the compound's stability and duration of action. benthamscience.com Computational modeling and quantum mechanics calculations can help identify the optimal positions for these substitutions to improve interactions with biological targets, such as the heme receptor in antimalarial research. benthamscience.comresearchgate.net

Alteration of the Benzamide (B126) Moiety: The benzamide portion of the molecule is crucial for target interaction, often acting as a zinc-binding group or participating in hydrogen bonds. nih.govnih.gov The amide functional group itself can increase polarity and form a hydrogen bond acceptor-donor domain, which is a feature in over 25% of available drugs. nih.gov Modifying the substituents on the benzene (B151609) ring can fine-tune binding affinity and specificity.

Linker Optimization: In analogues where the quinoline and benzamide parts are separated by a linker, its length and flexibility are critical. For example, in a related quinoline-4-carboxamide series, extending a carbon linker from three to four atoms resulted in a 17-fold improvement in antiplasmodial activity. acs.org This highlights the importance of optimizing the spatial orientation of the key pharmacophoric elements.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without losing biological activity. For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) heterocycle has been shown to confer good hydrolytic and metabolic stability in some quinoline derivatives. mdpi.com

The table below summarizes key rational design considerations for the quinoline-benzamide scaffold.

Design PrincipleTarget ModificationDesired Outcome
Structure-Activity Relationship (SAR) Guided Substitution Addition of functional groups (e.g., halogens, alkyls) to the quinoline or benzamide rings.Enhanced binding affinity, improved target selectivity, and increased potency. researchgate.netnih.gov
Metabolic Blocking Introduction of metabolically stable groups (e.g., fluorine, t-butyl) at sites of known metabolic breakdown.Increased in vivo half-life and improved oral bioavailability. benthamscience.com
Linker Modification Altering the length, rigidity, or chemical nature of any linker connecting the primary scaffolds.Optimized spatial arrangement for target engagement and improved potency. acs.org
Bioisosteric Replacement Substituting key functional groups (e.g., amide) with bioisosteres (e.g., oxadiazole).Maintained or improved activity with better metabolic stability and pharmacokinetics. mdpi.com

Exploration of Novel Therapeutic Indications for Quinoline-Benzamide Scaffolds

The quinoline scaffold is exceptionally versatile, with derivatives demonstrating a wide array of pharmacological activities. nih.govresearchgate.net This inherent biological promiscuity suggests that compounds like 3-propoxy-N-(quinolin-8-yl)benzamide could be repurposed or further developed for a range of therapeutic applications beyond their initial target. The quinoline core is a component in numerous commercialized drugs for conditions including malaria, cancer, and bacterial infections. researchgate.net

Future research should systematically screen quinoline-benzamide libraries against a diverse panel of disease targets. Potential therapeutic areas for exploration include:

Oncology: The quinoline scaffold is a recognized pharmacophore in cancer therapeutics. nih.gov Derivatives have been investigated as inhibitors of histone deacetylases (HDAC) and PI3K, both of which are critical targets in cancer treatment. nih.govresearchgate.net The ability to induce apoptosis in cancer cells is another key mechanism being explored. nih.gov

Infectious Diseases: Quinolines have a long history as antimalarial agents. benthamscience.comresearchgate.net Modern derivatives are being designed to overcome drug resistance and to act on multiple stages of the parasite life cycle. acs.org Beyond malaria, the scaffold has shown potential as an antibacterial, antifungal, and antiviral agent, including activity against HIV. researchgate.netresearchgate.net

Neurodegenerative and Inflammatory Diseases: Some quinoline derivatives have been noted for their anti-inflammatory, analgesic, and anticonvulsant properties, suggesting potential applications in chronic inflammatory conditions and neurological disorders. researchgate.net

The broad spectrum of activity associated with the quinoline scaffold provides a strong rationale for investigating compounds like this compound in new therapeutic contexts.

Integration of Advanced Omics Technologies for Comprehensive Pathway Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. Advanced omics technologies, which allow for the large-scale study of biological molecules, are essential tools for this purpose. nih.gov These technologies can move research beyond a single target and provide a holistic view of a compound's effects on cellular pathways.

Key omics technologies and their applications include:

Genomics: Whole-genome sequencing can identify genetic factors that confer sensitivity or resistance to a compound, helping to identify patient populations most likely to respond to treatment. nih.govresearchgate.net

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how a compound alters gene expression. This can reveal the cellular pathways that are modulated by the drug, providing clues about its mechanism of action.

Proteomics: Mass spectrometry-based proteomics can identify the protein targets that a compound directly binds to. nih.gov It can also quantify changes in protein expression and post-translational modifications, offering a detailed picture of the compound's impact on cellular function.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell or organism. nih.gov It can reveal how a compound alters metabolic pathways, which is particularly relevant for diseases like cancer that involve metabolic reprogramming.

By integrating data from these different omics levels, researchers can construct comprehensive models of how quinoline-benzamide compounds work. nih.gov This deep mechanistic understanding is invaluable for identifying biomarkers for patient stratification and for predicting potential off-target effects.

Strategic Development of Next-Generation Analogues for Optimized Preclinical Performance

The ultimate goal of medicinal chemistry is to develop a drug candidate with an optimal balance of potency, selectivity, and drug-like properties. The strategic development of next-generation analogues of this compound will focus on improving its preclinical performance, particularly its ADME (absorption, distribution, metabolism, and excretion) profile.

A lead optimization program for a quinoline-benzamide hit would typically involve a multiparameter optimization process. For example, a medicinal chemistry program for a quinoline-4-carboxamide series successfully evolved a hit with moderate activity and poor metabolic stability into a lead compound with improved potency, better metabolic stability, and potent in vivo efficacy. acs.org The primary challenge addressed was poor oral bioavailability due to low permeability, which was systematically improved through chemical modifications. acs.org

Key objectives for developing next-generation analogues include:

Improving Metabolic Stability: Early drug candidates often fail due to rapid metabolism by liver enzymes. Strategies to improve stability include identifying metabolic "hotspots" on the molecule and modifying those positions to block enzymatic action. benthamscience.com

Enhancing Aqueous Solubility and Permeability: A compound must have adequate solubility to be absorbed and sufficient permeability to cross cell membranes. These properties are often in opposition and require a delicate balancing act of chemical modifications to achieve an optimal profile for oral bioavailability.

Reducing Off-Target Activity: As a compound is optimized for its primary target, it is crucial to continually screen it against a panel of other receptors and enzymes to ensure that it does not have unintended activities that could lead to side effects.

Through iterative cycles of design, synthesis, and testing, guided by preclinical data, next-generation analogues can be developed with a profile suitable for advancement into clinical trials.

Q & A

Q. What are the recommended synthetic routes for 3-propoxy-N-(quinolin-8-yl)benzamide, and how is its purity validated?

Methodological Answer:

  • Synthesis : A common approach involves coupling 3-propoxybenzoic acid with 8-aminoquinoline via an activated intermediate (e.g., using EDCI/HOBt or thionyl chloride). For example, refluxing equimolar amounts of 3-propoxybenzoyl chloride and 8-aminoquinoline in anhydrous dichloromethane with triethylamine as a base yields the target compound .
  • Purification : Column chromatography (e.g., CH₂Cl₂/MeOH 97:3) removes unreacted starting materials .
  • Validation :
    • 1H/13C NMR : Confirm propoxy chain integration (δ ~4.0 ppm for OCH₂) and quinoline/benzamide aromatic protons .
    • LCMS : Verify molecular ion peak ([M+H]+) and ≥95% purity .

Q. How is the N,N-bidentate directing group in this compound utilized for regioselective C–H functionalization?

Methodological Answer: The quinolin-8-yl group acts as a bidentate ligand, coordinating to transition metals (e.g., Ni, Co, Cu) to direct C–H activation at specific positions. For instance:

  • Ni Catalysis : Enables C–H arylation at the benzamide’s ortho position via a five-membered metallacycle intermediate .
  • Co Catalysis : Facilitates annulation with allenes at the quinoline’s C5 position under mild conditions .

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

Methodological Answer:

  • HR-MS : Identifies molecular formulas of intermediates (e.g., radical species in Cu-mediated oxidations) .
  • X-ray Crystallography (SHELX) : Resolves structural ambiguities, particularly for organometallic intermediates .
  • Isotopic Labeling : Traces mechanistic pathways (e.g., 18O labeling in methoxylation reactions) .

Advanced Research Questions

Q. How do reaction conditions dictate divergent mechanistic pathways in Cu(II)-mediated oxidations?

Methodological Answer: Divergent products arise from competing mechanisms:

ConditionMechanismProductYield (%)Reference
Basic (K₂CO₃)Organometallic C–H activationBenzamide C–H methoxylation60–75
Acidic (HCl)Single-electron transfer (SET)Quinoline C5 chlorination40–55
Key Insight : Computational studies (DFT) show basic conditions stabilize Cu(II)-amidate intermediates, favoring directed C–H activation, while acidic conditions promote radical pathways .

Q. What challenges arise in achieving C5-selective functionalization, and how are they mitigated?

Methodological Answer:

  • Challenge : Competing reactivity at C2/C3 positions due to electronic bias.
  • Solutions :
    • Microwave Acceleration : Enhances selectivity for C5 acetonation under metal-free, BPO-promoted conditions (e.g., 70% yield for C5-acetonated derivatives) .
    • Directing Group Tuning : Substituents on the benzamide (e.g., electron-withdrawing groups) increase C5 electrophilicity .

Q. How does the compound perform as a PARP-1 inhibitor, and what structural modifications enhance activity?

Methodological Answer:

  • Activity : Derivatives with 4-(benzylideneamino) substitutions show IC₅₀ values <100 nM against PARP-1 .
  • SAR Insights :
    • Quinoline Rigidity : Enhances binding affinity by reducing conformational entropy.
    • Propoxy Chain : Optimal length (C3) balances hydrophobicity and solubility .

Q. How do data contradictions in catalytic efficiency across metal catalysts inform mechanistic understanding?

Methodological Answer: Comparative studies reveal:

CatalystReaction TypeTurnover Number (TON)Key LimitationReference
NiC–H Arylation50–100Sensitivity to steric bulk
CoAnnulation with Allenes80–120Base-dependent regioselectivity
CuRadical Sulfonylation30–60Competing side oxidation
Conclusion : Ni excels in directed activation, while Co tolerates diverse substrates. Cu’s radical pathways require redox mediators .

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